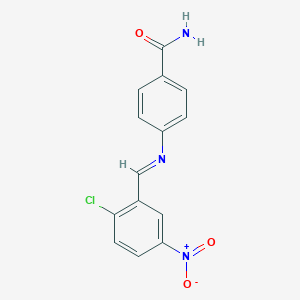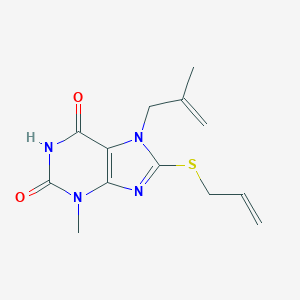![molecular formula C17H19NO B494672 {[2-(Benzyloxy)phényl]méthyl}(prop-2-én-1-yl)amine CAS No. 880805-49-2](/img/structure/B494672.png)
{[2-(Benzyloxy)phényl]méthyl}(prop-2-én-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine group
Applications De Recherche Scientifique
Chemistry
In chemistry, {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds with biological molecules.
Medicine
In medicinal chemistry, {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Prop-2-en-1-ylamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analogue with only a benzyl group attached to an amine.
Phenethylamine: Contains a phenyl group attached to an ethylamine chain.
Benzyloxyphenylamine: Similar structure but without the prop-2-en-1-yl group.
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is unique due to the presence of both benzyloxy and prop-2-en-1-yl groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h2-11,18H,1,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQBIPYLDFPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B494589.png)
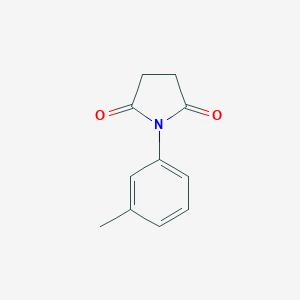
![1-Acetyl-3-cyclopentyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B494592.png)
![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)
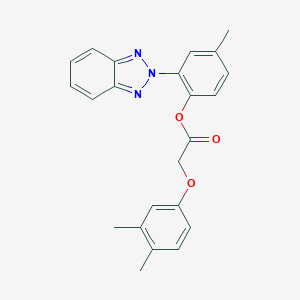
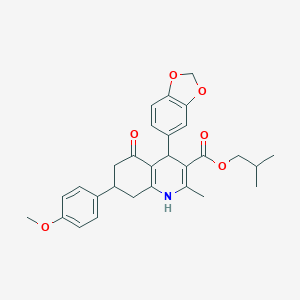
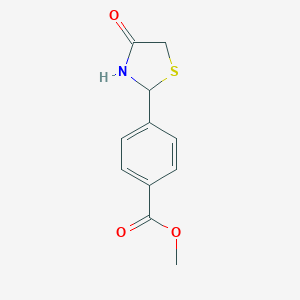
![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)
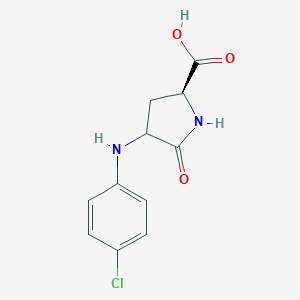
![7-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-quinolinamine](/img/structure/B494603.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B494605.png)

